molecular formula C13H18N2O2 B8110232 Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

Cat. No.: B8110232
M. Wt: 234.29 g/mol
InChI Key: HNOIWIRZSHXOSH-UHFFFAOYSA-N
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Description

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone: is a synthetic organic compound characterized by a furan ring attached to a spirocyclic diazaspirodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new therapeutic agents. It has been investigated for its anti-inflammatory and anti-ulcer activities, demonstrating efficacy in preclinical models .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it a candidate for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone involves its interaction with specific molecular targets. For instance, in its anti-inflammatory role, it acts as a selective inhibitor of TYK2/JAK1 kinases, modulating the expression of related genes and the formation of immune cells . This inhibition pathway is crucial for its therapeutic effects in inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone is unique due to the presence of both the furan ring and the spirocyclic diazaspirodecane structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

1,8-diazaspiro[4.5]decan-1-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12(11-3-1-10-17-11)15-9-2-4-13(15)5-7-14-8-6-13/h1,3,10,14H,2,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOIWIRZSHXOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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